molecular formula C6H11N3O B8765204 1-(3-Aminopyrazol-1-yl)propan-2-ol

1-(3-Aminopyrazol-1-yl)propan-2-ol

Cat. No.: B8765204
M. Wt: 141.17 g/mol
InChI Key: QJCMYUTUCCCBMY-UHFFFAOYSA-N
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Description

1-(3-Aminopyrazol-1-yl)propan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position, linked to a propan-2-ol chain. Its structure combines a polar hydroxyl group with a nitrogen-rich aromatic system, making it a candidate for applications in medicinal chemistry, agrochemicals, and specialty materials. The compound’s chirality (due to the propan-2-ol moiety) and the electron-donating amino group on the pyrazole ring influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3-aminopyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H11N3O/c1-5(10)4-9-3-2-6(7)8-9/h2-3,5,10H,4H2,1H3,(H2,7,8)

InChI Key

QJCMYUTUCCCBMY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Analogs: 3-(2-Aminopyridin-3-yl)propan-1-ol

Structural Differences :

  • Aromatic Ring: The pyridine ring (6-membered, one nitrogen atom) in 3-(2-Aminopyridin-3-yl)propan-1-ol contrasts with the pyrazole ring (5-membered, two adjacent nitrogen atoms) in the target compound .
  • Substitution Pattern: The amino group is at the 2-position on pyridine vs. the 3-position on pyrazole.
  • Alcohol Chain : Propan-1-ol (primary alcohol) in the pyridine analog vs. propan-2-ol (secondary alcohol) in the target compound.

Functional Implications :

  • Solubility : The primary alcohol in the pyridine analog may exhibit higher polarity and water solubility than the secondary alcohol in the target compound.
  • Applications : Pyridine derivatives are often used in pharmaceuticals (e.g., antihistamines), whereas pyrazole-based compounds are prevalent in kinase inhibitors and agrochemicals .
Azole Derivatives: 1-(1H-Imidazol-1-yl)propan-2-ol and 1-(1H-1,2,4-Triazol-1-yl)propan-2-ol

Structural Differences :

  • Heterocycle: Imidazole (5-membered, two non-adjacent nitrogens). Triazole (5-membered, three nitrogens). Pyrazole (5-membered, two adjacent nitrogens).
  • Chirality : All three compounds have a chiral propan-2-ol chain, enabling enantiomeric resolution for applications in asymmetric synthesis .

Key Data :

Property 1-(3-Aminopyrazol-1-yl)propan-2-ol 1-(Imidazol-1-yl)propan-2-ol 1-(1,2,4-Triazol-1-yl)propan-2-ol
Heterocycle Pyrazole (2 adjacent N) Imidazole (2 non-adjacent N) Triazole (3 N)
Amino Substituent Yes (3-position) No No
Enantiomer Utility Potential chiral synthon Confirmed chiral synthon Confirmed chiral synthon
Ether-Linked Propanols: PPG-3 Butyl Ether and 1-(2-Butoxy-1-Methylethoxy)-propan-2-ol

Structural Differences :

  • Backbone: Both ether-linked compounds share a propan-2-ol chain but lack the pyrazole/amino functionality.
  • Functional Groups: Ether linkages vs. the target compound’s amino-pyrazole system.

Metabolic and Physicochemical Properties :

  • Read-Across Validity: The European Chemicals Agency (ECHA) noted that ether-linked propanols and metabolites (e.g., 1-(2-butoxy-1-methylethoxy)-propan-2-ol) share similar physical properties (e.g., log P, boiling point) with PPG-3 Butyl Ether, despite structural differences .
  • Implications for Target Compound: The hydroxyl group in the target compound may enhance hydrophilicity compared to ether analogs. The amino-pyrazole group could increase hydrogen-bonding capacity, affecting bioavailability and metabolic pathways.

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